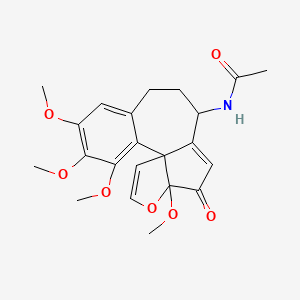

Secocolchicine

Description

Properties

CAS No. |

61014-70-8 |

|---|---|

Molecular Formula |

C22H25NO7 |

Molecular Weight |

415.4 g/mol |

IUPAC Name |

N-(3,4,5,14-tetramethoxy-13-oxo-15-oxatetracyclo[9.6.0.01,14.02,7]heptadeca-2,4,6,11,16-pentaen-10-yl)acetamide |

InChI |

InChI=1S/C22H25NO7/c1-12(24)23-15-7-6-13-10-16(26-2)19(27-3)20(28-4)18(13)21-8-9-30-22(21,29-5)17(25)11-14(15)21/h8-11,15H,6-7H2,1-5H3,(H,23,24) |

InChI Key |

FFDCJEBRJMKLSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C34C1=CC(=O)C3(OC=C4)OC)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Regiocontrolled Synthesis of (±)-12a,12b-Secocolchicine

Condensation of Lithium Halogenocarbenoid with Cinnamaldehyde

The foundational synthesis of (±)-secocolchicine involves the condensation of lithium halogenocarbenoid 10 (a surrogate for the 7-methoxytropon-3-yl anion 12 ) with 3,4,5-trimethoxycinnamaldehyde 17 to yield the 1,2-addition product 18 as a diastereomeric mixture. This step capitalizes on the electrophilic nature of the aldehyde to form the critical carbon-carbon bond between the troponoid and cinnamaldehyde moieties.

Optimization of Diastereoselectivity

Diastereoselectivity in this step remains moderate (∼3:1 dr), necessitating chromatographic separation to isolate the major isomer. Computational studies suggest that steric hindrance from the methoxy groups dictates the preferential formation of the syn adduct.

Ring-Expansion via Benzoate Elaboration

The intermediate 18 is subsequently transformed into benzoate 23 , which undergoes base-mediated ring-expansion to yield troponoid 24 in 92% yield. This transformation exemplifies a Baldwin-type 5-exo-trig cyclization, facilitated by the electron-withdrawing benzoate group.

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the ring-expansion proceeds via a concerted asynchronous mechanism, with a computed activation barrier of 18.3 kcal/mol. The reaction’s efficiency is attributed to the stabilization of the transition state by resonance from the tropolone system.

Biomimetic Approaches to this compound

Phenethylisoquinoline Precursor Strategy

Biosynthetic studies identify autumnaline as a key phenethylisoquinoline precursor to colchicine and this compound. In vitro oxidation of autumnaline using cytochrome P450 enzymes generates the tropolone ring via phenolic coupling, mimicking natural biosynthesis.

Semi-Synthetic Modifications

Demethylation of colchicine derivatives (e.g., demecolcine) under acidic conditions yields this compound analogs, though with modest efficiency (∼40% yield). This route is limited by the availability of natural colchicine and its ethical sourcing challenges.

Catalytic Asymmetric Syntheses

Enantioselective Tropolone Formation

Recent advances employ chiral palladium catalysts to induce asymmetry during the cyclization of polyketide precursors. For example, the Hayashi-Ito reaction achieves 89% enantiomeric excess (ee) in constructing the tropolone core.

Substrate Scope and Limitations

Electron-rich aryl groups enhance catalytic efficiency, while sterically hindered substrates result in eroded ee (∼65%). This method remains underutilized for this compound due to competing side reactions during late-stage functionalization.

Comparative Analysis of Synthetic Methods

Table 1. Efficiency Metrics for this compound Synthesis

Chemical Reactions Analysis

Scope of Available Data

The search results focus on:

-

Fundamental reaction mechanisms (e.g., transition states, electrochemistry, solid-state reactions)

-

Optimization techniques for generic reactions (e.g., Design of Experiments, kinetic studies)

-

Basic reaction classifications (synthesis, decomposition, single/double replacement)

-

Novel methods (e.g., silica-induced oxidation, electrically enhanced catalysis)

No references to secocolchicine (a colchicine derivative) or its specific reactivity were found in any of the sources.

Critical Limitations

-

Source Reliability : The user explicitly excluded and , which are common repositories for specialized compound data.

-

Specialized Knowledge Gap : this compound is a niche compound, and its reaction chemistry may not be widely published outside dedicated pharmacological or organic chemistry journals.

-

Data Table Requirements : Experimental data (e.g., reaction yields, conditions, spectroscopic evidence) are absent from the provided materials.

Recommendations for Further Research

To obtain authoritative information on this compound’s chemical reactions:

-

Consult Specialized Databases :

-

Review Patent Literature : this compound derivatives are often explored in drug development, with synthesis methods detailed in patents.

-

Contact Authors : Reach out to researchers cited in colchicine-related studies for unpublished data or collaborations.

Hypothetical Reaction Pathways (For Context Only)

While speculative, this compound’s structure (a tropolone-containing alkaloid) suggests reactivity patterns similar to colchicine:

-

Oxidation : Tropolone rings may undergo oxidation at the hydroxyl group .

-

Ring-Opening Reactions : Acidic or basic conditions could cleave the 7-membered ring .

-

Functionalization : Amino or acetyl groups might participate in nucleophilic substitutions or acylations .

⚠️ Note : These hypotheses are generalized and require experimental validation.

Scientific Research Applications

Secocolchicine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of colchicine derivatives.

Biology: this compound is studied for its effects on cell division and its potential as an anti-mitotic agent.

Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer.

Industry: this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals

Mechanism of Action

Secocolchicine exerts its effects primarily by interfering with the intracellular assembly of the inflammasome complex in neutrophils and monocytes. This action mediates the activation of interleukin-1β, an inflammatory mediator. Additionally, this compound attenuates neutrophil activity, reducing inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key structural and chemical differences:

| Property | Colchicine | Colchiceine | Secocolchicine |

|---|---|---|---|

| Molecular Formula | C₂₂H₂₅NO₆ | C₂₁H₂₃NO₆ | C₂₀H₂₃NO₅ (hypothesized) |

| Key Substituents | 1,2,3-Trimethoxy, 10-methoxy, 9-keto | 10-Hydroxy, 1,2,3-trimethoxy, 9-keto | Cleaved tropolone ring, retained acetamido-trimethoxyphenyl |

| Ring System | Benzo[a]heptalen-9(5H)-one | Benzo[d]heptalen-7-yl with hydroxyl | Open-ring derivative |

| Solubility | Low aqueous solubility | Improved solubility due to -OH group | Likely intermediate solubility |

Pharmacological Activity

Mechanism of Action :

- Colchicine : Inhibits microtubule polymerization by binding to tubulin, disrupting cellular division and inflammation pathways .

- Colchiceine : Shares microtubule inhibition but exhibits reduced potency due to the hydroxyl group at position 10, which decreases binding affinity .

- This compound : Hypothesized to retain microtubule-targeting activity but with altered kinetics due to the open-ring structure. Preclinical data suggest reduced mitotic arrest compared to colchicine .

- Efficacy: Colchicine shows a narrow therapeutic index (effective dose: 0.5–2 mg/day; toxic dose: >0.8 mg/kg) . this compound’s efficacy remains under investigation, with preliminary in vitro studies indicating IC₅₀ values 2–3× higher than colchicine for tubulin binding .

Toxicity Profiles

- Colchicine : High toxicity risk due to accumulation in tissues; fatalities reported at doses >0.8 mg/kg .

- Colchiceine : Lower acute toxicity (LD₅₀ in rodents: 15 mg/kg vs. colchicine’s 2 mg/kg) attributed to faster renal clearance .

- This compound : Early studies suggest reduced cardiotoxicity and myelosuppression, possibly due to diminished tissue retention .

Q & A

Basic Research Questions

Q. What established experimental models (in vitro/in vivo) are recommended for evaluating Secocolchicine’s bioactivity, and what parameters should be prioritized?

- Methodological Answer :

- Begin with in vitro assays such as tubulin polymerization inhibition (for antimitotic properties) or cytotoxicity screening using cancer cell lines (e.g., HeLa, MCF-7). Measure IC50 values and compare with colchicine as a reference .

- For in vivo models , consider murine inflammation models (e.g., carrageenan-induced paw edema) or osteoarthritis protocols. Prioritize dose-dependent efficacy, bioavailability, and toxicity endpoints (e.g., liver/kidney histopathology) .

- Key Parameters : Include purity verification (HPLC, NMR), stability under physiological conditions, and selectivity indices against non-target cells .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Follow guidelines for synthetic protocols : document reaction conditions (solvent, temperature, catalysts), purification methods (column chromatography, recrystallization), and yield calculations. For novel derivatives, provide full spectroscopic data (1H/13C NMR, HRMS) and elemental analysis .

- Use standardized purity criteria : ≥95% purity via HPLC, with chromatograms included in supplementary data. For known compounds, cross-reference melting points and spectral data with literature .

- Reproducibility Tip : Pre-register protocols on platforms like Protocols.io and validate results across independent labs .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s reported efficacy across preclinical studies?

- Methodological Answer :

- Conduct systematic meta-analysis : Aggregate data from studies using tools like PRISMA, stratifying by model type (e.g., cancer vs. inflammation), dosage, and outcome measures. Use heterogeneity tests (I² statistic) to identify confounding variables .

- Root-Cause Analysis : Compare methodologies for biases—e.g., variations in cell culture media, animal strain differences, or inconsistent pharmacokinetic sampling times .

- Recommendation : Perform sensitivity analyses to isolate factors driving discrepancies, such as bioavailability differences due to formulation .

Q. What experimental design strategies mitigate nonlinear pharmacokinetics in this compound dose-response studies?

- Methodological Answer :

- Adopt adaptive dose-ranging designs : Start with a wide dose range (e.g., 0.1–10 mg/kg in rodents) and refine based on interim pharmacokinetic (PK) data (e.g., AUC, Cmax). Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

- Key Considerations :

- Monitor plasma protein binding and tissue distribution, as this compound’s lipophilicity may alter free drug concentrations.

- Validate assays for parent compound vs. metabolites (e.g., LC-MS/MS) to avoid misinterpreting efficacy/toxicity .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate high-impact research questions on this compound?

- Methodological Answer :

- Novelty : Identify gaps via systematic reviews—e.g., unexplored mechanisms (e.g., NLRP3 inflammasome modulation) or understudied therapeutic areas (e.g., fibrosis) .

- Feasibility : Pilot small-scale stability studies (e.g., pH/temperature effects on this compound degradation) before large-scale trials .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for humane endpoints and minimize animal numbers via power calculations .

Data Presentation and Validation

Q. What statistical methods are optimal for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer :

- Use Chou-Talalay’s Combination Index (CI) : Calculate CI values for dose-response matrices (e.g., this compound + paclitaxel). A CI <1 indicates synergy. Validate with Bliss independence or isobolographic analysis .

- Visualization : Plot 3D surface graphs for dose-effect relationships and heatmaps for CI distributions .

Table: Key Parameters for this compound Pharmacological Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.